An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole, a key heterocyclic intermediate in modern synthetic chemistry. Pyrazole derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals, making unambiguous structural confirmation a critical step in the research and development pipeline.[1] This document moves beyond a simple recitation of methods to detail the causal logic behind the application of a multi-technique analytical approach, including mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. We present a self-validating system where each piece of analytical data corroborates the others, providing an unassailable confirmation of the target structure. This guide is intended for researchers, chemists, and drug development professionals who require a robust and logical methodology for structural characterization.
Rationale and Synthetic Strategy
The target molecule, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole, combines a reactive brominated pyrazole core with a tetrahydropyran-2-yl (THP) protecting group. The pyrazole N-H is acidic, and its substitution is often necessary to prevent unwanted side reactions during subsequent synthetic transformations.[2] The THP group is an ideal choice as it is readily installed, stable to a wide range of non-acidic reagents (such as organometallics and hydrides), and can be cleanly removed under mild acidic conditions.[3][4]
A logical and field-proven synthesis proceeds in three distinct stages, beginning with commercially available starting materials.
Synthetic Workflow
The synthesis is designed to first build the core pyrazole ring, then functionalize it with bromine, and finally protect the reactive N-H proton.
Caption: High-level overview of the three-step synthesis.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3,5-Dimethylpyrazole [5]
-
To a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.0 eq).
-
Cool the flask in an ice bath and slowly add acetylacetone (1.05 eq) dropwise with stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature, which should solidify. Recrystallize the solid from a minimal amount of hot water or ethanol to yield pure 3,5-dimethylpyrazole.
Step 2: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole [6]
-
Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) or bromine (1.0 eq) in the same solvent.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate, wash with sodium bicarbonate solution, and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole [7][8]
-
Dissolve 4-Bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a drop of concentrated HCl.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting oil or solid by flash column chromatography on silica gel to obtain the final product.
The Elucidation Workflow: A Multi-Pronged Approach
The confirmation of the final structure relies on the synergistic interpretation of data from multiple analytical techniques. No single method is sufficient; together, they provide a complete and validated structural picture.
Caption: The logical flow of the structure elucidation process.
Mass Spectrometry (MS): Confirming the Formula
Causality: The first step is to confirm that the synthesis produced a molecule of the correct mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which can be used to determine the molecular formula.
Expected Results:
-
Molecular Formula: C₁₀H₁₅BrN₂O
-
Key Feature: The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature.
-
Fragmentation: Key fragments would include the loss of the THP group (m/z 85) and the brominated dimethylpyrazole cation.
| Ion | Calculated Exact Mass | Expected m/z (Nominal) | Rationale |
| [M(⁷⁹Br)]⁺ | 258.0368 | 258 | Molecular ion with ⁷⁹Br |
| [M(⁸¹Br)]⁺ | 260.0347 | 260 | Molecular ion with ⁸¹Br |
| [M - C₅H₉O]⁺ | 172.9718 | 173/175 | Loss of the THP radical (cleavage at N-C) |
Infrared (IR) Spectroscopy: Functional Group Analysis
Causality: IR spectroscopy is a rapid and effective method to verify the success of the N-H protection step. The presence or absence of specific absorption bands corresponding to key functional groups provides crucial evidence.
Expected Results: The most significant observation is the disappearance of the broad N-H stretching band that would be prominent in the spectrum of the precursor, 4-Bromo-3,5-dimethyl-1H-pyrazole (typically ~3100-3300 cm⁻¹).[9] This absence confirms that the nitrogen has been successfully substituted.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Moiety |
| ~3100-3300 | Absent | N-H stretch | Pyrazole N-H |
| 2850-2960 | Strong | C-H stretch (sp³) | THP ring, Methyls |
| ~1550 | Medium | C=N / C=C stretch | Pyrazole ring |
| 1050-1150 | Strong | C-O-C stretch (ether) | THP ring |
Nuclear Magnetic Resonance (NMR): The Definitive Map
NMR spectroscopy provides the ultimate, unambiguous proof of structure by mapping the carbon-hydrogen framework. A combination of 1D and 2D experiments allows for the complete assignment of every proton and carbon atom.[10][11]
Causality: This experiment reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.5 - 5.7 | dd | 1H | H-2' (Anomeric H) | Deshielded by attachment to both N and O atoms. Coupled to the two non-equivalent H-3' protons. |
| ~3.9 - 4.1 | m | 1H | H-6' (axial) | Part of the O-CH₂ group, deshielded by oxygen. |
| ~3.5 - 3.7 | m | 1H | H-6' (equatorial) | Part of the O-CH₂ group, deshielded by oxygen. |
| ~2.25 | s | 3H | C5-CH₃ | Singlet due to no adjacent protons. May be slightly different from C3-CH₃ due to proximity to THP group. |
| ~2.20 | s | 3H | C3-CH₃ | Singlet due to no adjacent protons. |
| ~1.5 - 2.0 | m | 6H | H-3', H-4', H-5' | Overlapping multiplets for the remaining three CH₂ groups of the THP ring. |
Causality: This experiment identifies all unique carbon atoms in the molecule.
| Predicted δ (ppm) | Assignment | Rationale |
| ~148 | C5 | Pyrazole carbon adjacent to two nitrogens, substituted with a methyl group. |
| ~140 | C3 | Pyrazole carbon adjacent to one nitrogen, substituted with a methyl group. |
| ~95 | C4 | Pyrazole carbon bearing the bromine atom; shielded by the halogen. |
| ~88 | C-2' | Anomeric carbon of the THP ring, bonded to both N and O. |
| ~68 | C-6' | Carbon of the O-CH₂ group in the THP ring. |
| ~30 | C-3' | Aliphatic carbon in the THP ring. |
| ~25 | C-5' | Aliphatic carbon in the THP ring. |
| ~22 | C-4' | Aliphatic carbon in the THP ring. |
| ~14 | C5-CH₃ | Methyl carbon. |
| ~12 | C3-CH₃ | Methyl carbon. |
Causality: While 1D NMR suggests the pieces, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for irrefutable assignment.[12][13]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment validates the proton-proton coupling network within the THP ring. A clear correlation path will be visible from the anomeric proton (H-2') to the H-3' protons, then to H-4', H-5', and finally to the H-6' protons. The methyl protons will show no COSY correlations, confirming they are isolated singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment links every proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the proton singlet at ~2.25 ppm will correlate to the carbon signal at ~14 ppm, confirming that carbon as the C5-CH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for proving the overall structure, as it reveals 2- and 3-bond correlations between protons and carbons. It is the key to connecting the pyrazole core to the THP protecting group.
Key Diagnostic HMBC Correlations:
Caption: Key HMBC correlations confirming the molecular framework.
-
The Anomeric Proton (H-2') to C5: A correlation from the anomeric proton of the THP ring (~5.6 ppm) to the C5 carbon of the pyrazole ring (~148 ppm) is the definitive proof of connectivity. This 3-bond correlation (H-C-N-C) unambiguously establishes that the THP group is attached to the N1 nitrogen adjacent to C5.
-
Methyl Protons to Pyrazole Ring: The protons of the C5-methyl group will show correlations to C5 (2-bond) and C4 (3-bond). Similarly, the C3-methyl protons will correlate to C3 (2-bond) and C4 (3-bond). These correlations confirm the positions of the methyl groups and the bromine atom on the pyrazole core.
Conclusion: A Self-Validating System
The structure of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole is confirmed through a system of mutually reinforcing data.
-
HRMS provides the exact molecular formula, C₁₀H₁₅BrN₂O.
-
NMR confirms the atom count (10 C, 15 H) and their unique environments.
-
IR validates the successful N-H protection by showing the absence of the N-H stretch.
-
¹H and ¹³C NMR identify all constituent parts: a dimethylpyrazole ring, a bromine substituent, and a THP group.
-
HMBC definitively connects these parts in the correct orientation, proving the regiochemistry of the substitution.
This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in any research, development, or manufacturing context.
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